



Quantitative Analysis of Vindolinine Using High-Performance Liquid Chromatography (HPLC)

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindolinine is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus (Madagascar periwinkle). As a member of the vinca alkaloid family, which includes the potent anticancer agents vinblastine and vincristine, the quantitative analysis of **vindolinine** is crucial for phytochemical studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of **vindolinine** in various sample matrices. This document provides a detailed protocol for the quantitative analysis of **vindolinine** using HPLC.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantitative determination of **vindolinine**.

Materials and Reagents

- Vindolinine reference standard (≥98% purity)
- Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Triethylamine (analytical grade)
- Ultrapure water
- Plant material (Catharanthus roseus leaves or roots) or other sample matrix containing vindolinine.

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column oven
 - Photodiode Array (PDA) or UV-Vis detector
- C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)
- · Volumetric flasks and pipettes

Preparation of Solutions

• Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and 25 mM ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v) is prepared.[1] The



solution should be degassed before use.

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **vindolinine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation

- Extraction from Plant Material:
 - Weigh 1 g of dried and powdered plant material.
 - Add 20 mL of methanol and sonicate for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
 - Combine the supernatants and evaporate to dryness under reduced pressure.
 - Reconstitute the residue in a known volume of methanol (e.g., 5 mL).
- Filtration: Filter the reconstituted sample extract through a 0.45 μ m syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: Methanol:Acetonitrile:25 mM Ammonium Acetate with 0.1% Triethylamine (15:45:40, v/v/v)[1]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm



Injection Volume: 10 μL

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

- Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the
 concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day
 precision) by analyzing a standard solution at three different concentrations on the same day
 and on three different days. The relative standard deviation (RSD) should be ≤ 2%.
- Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of vindolinine standard into a sample matrix and calculate the percentage recovery. The recovery should be within 98-102%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative data for the HPLC method validation for **vindolinine** analysis is summarized in the tables below. Note: The following data are representative and based on typical performance for similar vinca alkaloids. Actual results may vary.

Table 1: HPLC Method Parameters



Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol:Acetonitrile:25 mM Ammonium Acetate w/ 0.1% TEA (15:45:40)[1]
Flow Rate	1.0 mL/min
Temperature	30 °C
Detection	220 nm
Injection Volume	10 μL

Table 2: Method Validation Summary

Validation Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Precision (RSD)	≤ 2%
Accuracy (Recovery)	98 - 102%
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL

Visualizations Biosynthetic Pathway of Vindolinine

The following diagram illustrates the key enzymatic steps in the biosynthesis of **vindolinine** from tabersonine in Catharanthus roseus.[3]





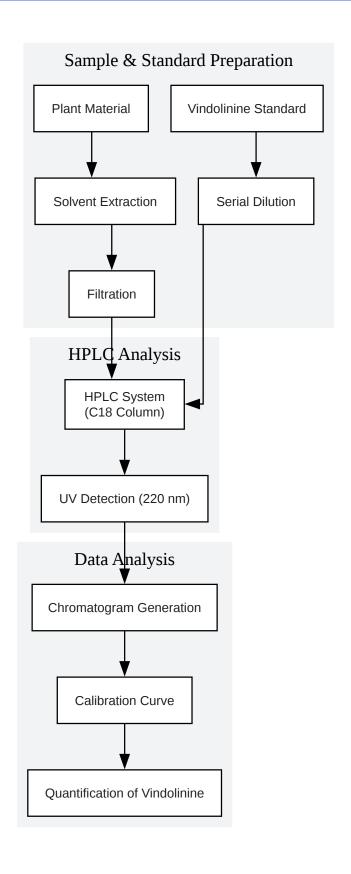
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Caption: Enzymatic conversion of tabersonine to vindolinine.

Experimental Workflow

The diagram below outlines the major steps involved in the quantitative analysis of **vindolinine** using HPLC.





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Caption: Workflow for vindolinine quantification by HPLC.



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